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molecular formula C8H5N3O B112330 3-Amino-1,2-benzisoxazole-6-carbonitrile CAS No. 229623-53-4

3-Amino-1,2-benzisoxazole-6-carbonitrile

Cat. No. B112330
M. Wt: 159.14 g/mol
InChI Key: OCJIURFDSUKEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829584B2

Procedure details

To a solution of 1 M potassium tert-butoxide in THF (11.0 mL, 11.0 mmol) was added acetone oxime (0.824 g, 11.3 mmol) in one portion. After stirring for 20 min at room temperature, a solution of 2-fluoro-terephthalonitrile (1.48 g, 10.1 mmol) in THF (11 mL) was slowly added through a syringe. The reaction mixture warmed up and turned into a red solution. After stirring for 1.5 hrs at room temperature, the mixture was heated at 60° C. for 1 hr. The reaction was quenched with a mixture of saturated ammonium chloride solution and water (1:1, 10 mL). THF was removed by rotary evaporation. The reaction mixture was then partitioned between ethyl acetate (30 mL) and brine (20 mL). The organic layer was separated and dried over anhydrous sodium sulfate. The solvent was then removed in vacuo to provide a yellow solid. The solid was then treated with a mixture of EtOH (22 mL) and HCl (1 N, 14 mL) at reflux for 1.5 hrs. After cooling to room temperature, the reaction mixture was basified with solid sodium carbonate and partitioned between ethyl acetate (100 mL) and water (20 mL). The aqueous layer was further extracted with ethyl acetate (2×25 mL). All organic layers were combined and extracted with water (3.25 mL), brine (30 mL) then dried over anhydrous sodium sulfate. Rotary evaporation of solvent afforded a light brown solid. LC/MS (ESI) showed the desired mass (M+H++CH3CN: 201.1). All crude was dissolved in minimum amount of MeOH/DCM (5:95) and loaded onto a silica column. The product was eluted with (2 M NH3 in MeOH)/DCM (5:95). A light brown solid was obtained (1.01 g).
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.824 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Quantity
1.48 g
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
H+ CH3CN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].CC(=[N:10][OH:11])C.F[C:13]1[CH:20]=[C:19]([C:21]#[N:22])[CH:18]=[CH:17][C:14]=1[C:15]#[N:16].Cl.C(=O)([O-])[O-].[Na+].[Na+]>C1COCC1.CO.C(Cl)Cl.CCO>[NH2:16][C:15]1[C:14]2[CH:17]=[CH:18][C:19]([C:21]#[N:22])=[CH:20][C:13]=2[O:11][N:10]=1 |f:0.1,5.6.7,9.10|

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
Cl
Name
Quantity
22 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0.824 g
Type
reactant
Smiles
CC(C)=NO
Name
Quantity
11 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.48 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)C#N
Name
Quantity
11 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
H+ CH3CN
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture warmed up
STIRRING
Type
STIRRING
Details
After stirring for 1.5 hrs at room temperature
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 60° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with a mixture of saturated ammonium chloride solution and water (1:1, 10 mL)
CUSTOM
Type
CUSTOM
Details
THF was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between ethyl acetate (30 mL) and brine (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hrs
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (100 mL) and water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate (2×25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with water (3.25 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Rotary evaporation of solvent
CUSTOM
Type
CUSTOM
Details
afforded a light brown solid
WASH
Type
WASH
Details
The product was eluted with (2 M NH3 in MeOH)/DCM (5:95)
CUSTOM
Type
CUSTOM
Details
A light brown solid was obtained (1.01 g)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
NC1=NOC2=C1C=CC(=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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